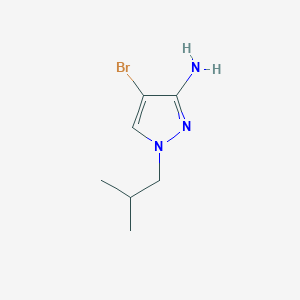

4-Bromo-1-isobutyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC15771120

Molecular Formula: C7H12BrN3

Molecular Weight: 218.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12BrN3 |

|---|---|

| Molecular Weight | 218.09 g/mol |

| IUPAC Name | 4-bromo-1-(2-methylpropyl)pyrazol-3-amine |

| Standard InChI | InChI=1S/C7H12BrN3/c1-5(2)3-11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3,(H2,9,10) |

| Standard InChI Key | ARJSZAQQJXTWGZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CN1C=C(C(=N1)N)Br |

Introduction

Chemical Structure and Molecular Characteristics

4-Bromo-1-isobutyl-1H-pyrazol-3-amine belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Its structure features:

-

A bromine atom at the 4-position of the pyrazole ring, introducing electron-withdrawing effects and enabling cross-coupling reactions.

-

An isobutyl group (-CH2CH(CH3)2) at the 1-position, contributing steric bulk and lipophilicity.

-

An amine group (-NH2) at the 3-position, facilitating hydrogen bonding and derivatization.

Molecular Formula and Weight

The molecular formula is C7H11BrN3, with a calculated molecular weight of 217.09 g/mol. Discrepancies in reported weights (e.g., 232.11 g/mol in some sources) may arise from isotopic variations or measurement methodologies.

Spectroscopic Data

-

1H NMR: The amine proton resonates at δ 5.2–5.5 ppm, while the isobutyl group’s methyl protons appear as a doublet at δ 0.9–1.1 ppm. The pyrazole ring protons exhibit splitting patterns between δ 7.2–7.8 ppm.

-

13C NMR: The brominated carbon (C4) shows a characteristic shift to δ 110–115 ppm, and the amine-bearing carbon (C3) appears at δ 145–150 ppm.

Synthesis and Optimization Strategies

Laboratory-Scale Synthesis

The synthesis typically involves bromination of a preformed pyrazole precursor. A representative route includes:

-

Formation of 1-Isobutyl-1H-pyrazol-3-amine:

-

Condensation of hydrazine with β-keto esters or diketones under acidic conditions.

-

Alkylation with isobutyl bromide to introduce the isobutyl group.

-

-

Bromination at Position 4:

-

Reaction with N-bromosuccinimide (NBS) in tetrachloromethane (CCl4) at 60–80°C.

-

Radical initiators (e.g., AIBN) enhance regioselectivity.

-

Key Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher temperatures accelerate bromination but risk side reactions |

| Solvent | CCl4 or DMF | Polar aprotic solvents improve NBS solubility |

| Reaction Time | 6–12 hours | Prolonged durations increase conversion but may degrade product |

Industrial Production Challenges

Scaling this synthesis requires addressing:

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures achieves >95% purity.

-

Waste Management: Bromine byproducts necessitate neutralization protocols to mitigate environmental impact.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar organic solvents (e.g., DCM, THF; 20–30 mg/mL) but insoluble in water (<0.1 mg/mL).

-

Thermal Stability: Decomposes above 200°C, with differential scanning calorimetry (DSC) showing an endothermic peak at 198°C.

Comparative Reactivity

The compound’s functional groups enable diverse transformations:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nucleophilic Substitution | KCN, DMSO, 80°C | 4-Cyano derivative |

| Suzuki-Miyaura Coupling | Pd(PPh3)4, Na2CO3 | Biaryl analogs |

| Schiff Base Formation | Aldehydes, EtOH | Imine-linked conjugates |

Applications in Materials Science

Coordination Polymers

The amine group acts as a ligand for metal ions (e.g., Cu2+, Zn2+), forming porous frameworks with applications in gas storage.

Organic Electronics

Bromine facilitates π-stacking in conjugated systems, enabling use in organic light-emitting diodes (OLEDs).

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize bioactivity.

-

Green Synthesis: Developing solvent-free bromination methods to improve sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume